molecular formula C18H15N3OS2 B2831327 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 330676-89-6

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2831327
CAS No.: 330676-89-6
M. Wt: 353.46
InChI Key: LJTBFKGLHFNFBO-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3). This compound exhibits high selectivity for JNK3 over other JNK isoforms and a broad range of other kinases, making it a valuable pharmacological tool for dissecting the specific roles of JNK3 in cellular pathways. The JNK3 isoform is predominantly expressed in the brain and heart and is strongly implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, primarily through its role in mediating neuronal apoptosis in response to stress stimuli such as oxidative stress and Aβ peptides. Research utilizing this inhibitor has demonstrated its efficacy in protecting dopaminergic neurons from apoptosis in models of Parkinson's disease, highlighting its neuroprotective potential. Its primary research value lies in its application for investigating JNK3-specific signaling mechanisms, validating JNK3 as a therapeutic target for neurological disorders, and developing novel treatment strategies for conditions involving neuronal death. Studies have shown that this compound can effectively cross the blood-brain barrier, a critical characteristic for in vivo neuropharmacological research, and has been used to elucidate the cytoprotective effects of JNK3 inhibition in various cellular and animal models of neurodegeneration.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-10-6-7-14-11(8-10)12(9-19)17(23-14)21-16(22)18-20-13-4-2-3-5-15(13)24-18/h2-5,10H,6-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTBFKGLHFNFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzothiophene ring is replaced by a cyano group.

    Formation of Benzothiazole Ring: The benzothiazole ring is formed through a condensation reaction between an o-aminothiophenol and a suitable carbonyl compound.

    Coupling of Benzothiophene and Benzothiazole Rings: The final step involves the coupling of the benzothiophene and benzothiazole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzothiophene or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies utilizing molecular docking simulations reveal that the compound interacts effectively with key proteins involved in cancer progression, including those associated with apoptosis pathways and cell signaling cascades.

1.2 Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by selectively inhibiting enzymes like 5-lipoxygenase. This inhibition can reduce the production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Pharmacological Applications

2.1 Enzyme Inhibition Studies

The selective binding affinity of this compound to enzymes such as 5-lipoxygenase has been confirmed through various biochemical assays. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential against conditions like asthma and arthritis.

2.2 Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of this compound against neurodegenerative diseases. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Material Science Applications

3.1 Development of New Materials

The unique chemical properties of this compound allow it to be used in the development of novel materials with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Case Studies

Study Objective Findings
Anticancer Activity Study Evaluate the cytotoxic effects on cancer cell linesSignificant reduction in cell viability observed in breast and lung cancer models
Inflammation Model Assess anti-inflammatory properties in vivoReduced levels of inflammatory markers in animal models treated with the compound
Neuroprotection Research Investigate protective effects on neuronal cellsEnhanced survival rate of neurons under oxidative stress conditions

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface or intracellular receptors, modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl scaffold with several analogs but differs in substituents and appended moieties. Key comparisons include:

a) 4-Benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
  • Molecular Formula : C₂₄H₂₂N₂OS; Molecular Weight : 384.51 g/mol .
  • Key Differences : Replaces the benzothiazole-2-carboxamide group with a benzylbenzamide moiety.
  • The absence of the benzothiazole ring may limit π-π interactions compared to the target compound.
b) N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
  • Molecular Formula : C₂₂H₂₁ClN₃O₃S; Molecular Weight : 442.94 g/mol .
  • Key Differences: Substitutes the cyano group with a carbamoyl group and introduces a 2-chlorophenyl-substituted isoxazole ring.
  • The isoxazole ring may engage in dipole interactions distinct from the benzothiazole in the target compound.
c) N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
  • Molecular Formula : C₁₉H₂₄N₄O₂S₂; Molecular Weight : 428.60 g/mol .
  • Key Differences: Incorporates a thiazolidinone ring with ethylimino and acetylamide groups.
  • The ethylimino group adds steric bulk, which may influence binding specificity.

Molecular Geometry and Conformational Analysis

While crystallographic data for the target compound is unavailable, analogs like N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide () adopt a half-chair conformation in the cyclohexene ring, with dihedral angles influencing intermolecular interactions . Such conformational preferences may extend to the target compound, affecting packing efficiency and stability.

Physicochemical and Pharmacological Implications

  • Heterocyclic Moieties: The benzothiazole ring (target) and isoxazole () or thiazolidinone () rings in analogs offer distinct electronic profiles. Benzothiazoles are known for kinase inhibition, while thiazolidinones are associated with antidiabetic activity .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₇H₁₄N₃OS₂ 340.44 Cyano, Benzothiazole Electron-withdrawing groups, fused rings
4-Benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide C₂₄H₂₂N₂OS 384.51 Benzyl, Benzamide Increased lipophilicity
N-(3-Carbamoyl-6-methyl-...)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide C₂₂H₂₁ClN₃O₃S 442.94 Chlorophenyl, Isoxazole, Carbamoyl Halogen interaction potential
N-(3-cyano-...)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide C₁₉H₂₄N₄O₂S₂ 428.60 Thiazolidinone, Ethylimino Hydrogen-bonding capacity

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C18H15N3OS2
  • Molecular Weight : 353.46 g/mol
  • Structural Features : The compound features a benzothiophene ring fused with a benzothiazole moiety and includes a cyano group, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiophene Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Cyano Group : A nucleophilic substitution reaction replaces a leaving group on the benzothiophene ring with a cyano group.
  • Formation of the Benzothiazole Ring : This is accomplished through condensation reactions involving o-aminothiophenol and carbonyl compounds .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

This compound has shown promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : Human epidermoid carcinoma (A431), non-small cell lung cancer (A549 and H1299).
  • Mechanism : The compound may inhibit specific enzymes involved in cell proliferation and induce apoptosis through modulation of signaling pathways such as AKT and ERK .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • Cytokine Inhibition : It significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
  • Mechanism : The reduction in inflammatory markers suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antibacterial and Antifungal Activities

Similar compounds have demonstrated antibacterial and antifungal efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the cyano group and aromatic rings in the structure contributes to these activities .

Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives, including this compound. Below are key findings from recent research:

StudyFindings
Kamal et al. (2010)Identified significant anticancer activity in modified benzothiazoles against various cancer lines.
Lee et al. (2011)Reported anti-inflammatory effects linked to structural modifications in benzothiazole derivatives.
Mortimer et al. (2006)Showed selective anticancer properties in human cancer cell lines for similar compounds .

Case Studies

A notable case study involved the evaluation of compound B7 (a derivative related to N-(3-cyano-5-methyl...) which exhibited:

  • Inhibition of Cancer Cell Proliferation : Demonstrated significant cytotoxicity against A431 and A549 cells.
  • Mechanistic Insights : Flow cytometry analysis revealed that B7 induced apoptosis and arrested the cell cycle at specific phases.

These findings highlight the compound's potential as a dual-action therapeutic agent targeting both cancer and inflammation .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including condensation of benzothiazole-2-carboxylic acid derivatives with appropriately substituted tetrahydrobenzothiophene precursors. Key steps include:

  • Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amines under anhydrous conditions in solvents like THF or DMF.
  • Cyano group introduction : Using KCN or trimethylsilyl cyanide in the presence of catalytic Lewis acids.
  • Temperature and pH control : Maintaining temperatures between 60–80°C and neutral to slightly basic pH (7–8) to prevent side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Peaks for the cyano group (~110 ppm in ¹³C), methyl groups (δ 1.2–1.5 ppm in ¹H), and benzothiazole/tetrahydrobenzothiophene protons (δ 6.8–7.5 ppm).
  • IR spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and amide C=O (~1680 cm⁻¹).
    • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 396.08) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates.
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target engagement .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 software is critical:

  • Data collection : At 100 K with synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
  • Validation : Check for R-factor convergence (<5%), electron density residuals, and Ramachandran outliers .

Q. What strategies optimize reaction yields and purity for scaled synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30–60 minutes while improving yield by 15–20%.
  • Inline analytics : Use HPLC-MS to monitor reaction progress and detect intermediates .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Substituent variation : Modify the tetrahydrobenzothiophene’s methyl group or benzothiazole’s substituents (e.g., fluoro, chloro).
  • Bioisosteric replacement : Replace the cyano group with nitro or trifluoromethyl to assess electronic effects.
  • Activity cliffs : Compare IC₅₀ values of analogs in a table:
Substituent (R)IC₅₀ (μM)LogP
-CN0.122.8
-NO₂0.453.1
-CF₃0.873.5
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to correlate electronic properties with activity .

Q. How to address contradictions in pharmacological data across studies?

  • Source analysis : Check purity (>99% by HPLC), solvent effects (DMSO vs. saline), and cell line genetic drift.
  • Assay standardization : Use identical protocols for ATP concentration in kinase assays.
  • Meta-analysis : Pool data from 5+ independent studies to identify outliers and trends .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets of kinases (PDB: 1ATP).
  • MD simulations (GROMACS) : 100 ns trajectories to assess binding stability (RMSD <2.0 Å).
  • Free energy calculations : MM-PBSA to estimate ΔG binding (≤ -30 kcal/mol indicates strong affinity) .

Q. What mechanistic insights explain the compound’s reactivity in biological systems?

  • Electrophilic reactivity : The cyano group acts as a hydrogen-bond acceptor, stabilizing enzyme-inhibitor complexes.
  • Metabolic stability : Cytochrome P450 (CYP3A4) assays show slow oxidation (t₁/₂ > 6 hours).
  • Reactive oxygen species (ROS) generation : Detected via DCFH-DA fluorescence in treated cells .

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